N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride
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Overview
Description
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is a complex organic compound with a unique structure that includes a nitrothiophene ring, a pyrrolidine ring, and a carboximidoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-aminothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride .
Scientific Research Applications
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
- 5-Nitrothiophene-2-carbonyl chloride
- Pyrrolidine-1-carboximidoyl chloride
Uniqueness
N-(5-Nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrothiophene and pyrrolidine rings makes it a versatile compound for various applications .
Properties
CAS No. |
90036-25-2 |
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Molecular Formula |
C10H10ClN3O3S |
Molecular Weight |
287.72 g/mol |
IUPAC Name |
N-(5-nitrothiophene-2-carbonyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O3S/c11-10(13-5-1-2-6-13)12-9(15)7-3-4-8(18-7)14(16)17/h3-4H,1-2,5-6H2 |
InChI Key |
GETRDSJHZIOWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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